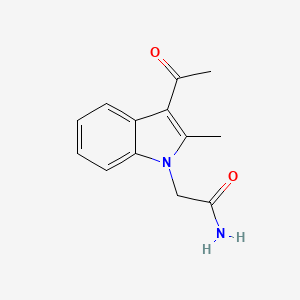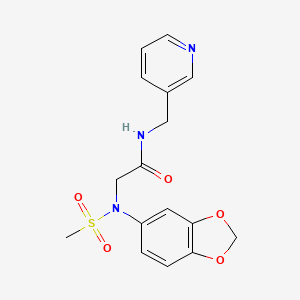
2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide
描述
2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide, also known as AIM-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. AIM-1 has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.
作用机制
The mechanism of action of 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, studies have shown that 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide can also inhibit bacterial growth, making it a potential treatment for bacterial infections.
实验室实验的优点和局限性
One advantage of using 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide in lab experiments is its potential therapeutic applications. 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug development.
One limitation of using 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide in lab experiments is its complex synthesis process. The multi-step process requires the use of various reagents and catalysts, which can be time-consuming and expensive.
未来方向
There are several potential future directions for research involving 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide. One area of research involves the development of 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide-based drugs for the treatment of inflammatory diseases and cancer. Another area of research involves the investigation of the mechanism of action of 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide, which could lead to the development of more effective therapies.
In conclusion, 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide is a promising chemical compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-bacterial properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to develop more effective therapies.
科学研究应用
2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research involves the use of 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide as an anti-inflammatory agent. Studies have shown that 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide can inhibit the production of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as arthritis and asthma.
Another area of research involves the use of 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide as an anti-cancer agent. Studies have shown that 2-(3-acetyl-2-methyl-1H-indol-1-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. This makes it a potential treatment for various types of cancer, including breast, lung, and colon cancer.
属性
IUPAC Name |
2-(3-acetyl-2-methylindol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-8-13(9(2)16)10-5-3-4-6-11(10)15(8)7-12(14)17/h3-6H,7H2,1-2H3,(H2,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOGFUUMOKBPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-phenyl-1,3-thiazol-2-yl)-2-[4-(2-quinoxalinyl)phenoxy]acetamide](/img/structure/B3499115.png)
![methyl 3-nitro-4-[(4-phenyl-1H-imidazol-2-yl)thio]benzoate](/img/structure/B3499123.png)
![4-bromo-3-methoxy-N-[(5-quinolinylamino)carbonothioyl]-2-naphthamide](/img/structure/B3499132.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-chloro-N-(2,5-dimethylphenyl)benzenesulfonamide](/img/structure/B3499135.png)
![N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B3499137.png)
![N-[4-({[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3499145.png)
![4-[5-({2-[(2-ethylphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzamide](/img/structure/B3499150.png)
![methyl 4-chloro-3-[({[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3499157.png)
![3-{5-[(4-bromo-2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B3499162.png)
![1-(4-bromophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3499176.png)
![diethyl 1-[4-(methoxycarbonyl)phenyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3499197.png)
![1-[2-(2-bromo-4-methylphenoxy)ethyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B3499202.png)

![3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3499214.png)